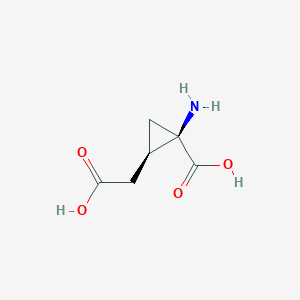

(1R,2R)-1-Amino-2-(carboxymethyl)cyclopropane-1-carboxylic acid

Beschreibung

Eigenschaften

CAS-Nummer |

765241-71-2 |

|---|---|

Molekularformel |

C6H9NO4 |

Molekulargewicht |

159.14 g/mol |

IUPAC-Name |

(1R,2R)-1-amino-2-(carboxymethyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C6H9NO4/c7-6(5(10)11)2-3(6)1-4(8)9/h3H,1-2,7H2,(H,8,9)(H,10,11)/t3-,6+/m0/s1 |

InChI-Schlüssel |

HMHPAFJEDLYRGO-BBIVZNJYSA-N |

Isomerische SMILES |

C1[C@@H]([C@]1(C(=O)O)N)CC(=O)O |

Kanonische SMILES |

C1C(C1(C(=O)O)N)CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Dimethyl Sulfate-Mediated Cyclization

A patent by describes the reaction of 2-acylamino-4-methylthio-butanoic acid esters with dimethyl sulfate and alkali metal alcoholates (e.g., sodium methoxide) at 80–150°C. This method avoids toxic diazomethane, which is commonly used in older protocols. For example:

- Starting material : Ethyl 2-(N-acetylamino)-4-methylthiobutanoate

- Conditions : Sodium methoxide in methanol, reflux (12 hours)

- Yield : 98% for 1-amino-cyclopropane-1-carboxylic acid hydrochloride after hydrolysis.

The stereochemical outcome depends on the steric and electronic effects of the acyl protecting group. While this method efficiently forms the cyclopropane ring, achieving the (1R,2R) configuration requires chiral auxiliaries or resolution steps.

Dibromoethane Alkylation

The use of 1,2-dibromoethane with ethyl isocyanoacetate under basic conditions generates cyclopropane intermediates. For instance, reports:

- Reagents : Ethyl isocyanoacetate, 1,2-dibromoethane, sodium hydride

- Conditions : Tetrahydrofuran (THF), 0°C to reflux

- Product : Ethyl 1-isocyanocyclopropane-1-carboxylate (50–58% yield).

Subsequent hydrolysis with HCl/ethanol yields the carboxylic acid. However, this route produces racemic mixtures, necessitating enantiomeric resolution.

Biocatalytic Synthesis Using Engineered Myoglobin

Recent advances in protein engineering enable stereoselective cyclopropanation. Engineered myoglobin (Mb) variants catalyze the reaction between ethyl diazoacetate (EDA) and styrenes, yielding (1R,2R)-configured products with >99% ee.

Myoglobin Variants and Performance

| Mb Variant | Substrate | Yield (%) | ee (%) | de (%) |

|---|---|---|---|---|

| Mb(H64V,V68A) | Styrene | 91 | 99.9 | 99.9 |

| Mb(L29T,H64V,V68L) | 4-Chlorostyrene | 85 | 99.5 | 98.5 |

| Mb(L29T,H64V,V68F) | Vinylcyclopropane | 89 | 96 | 99.9 |

These biocatalysts operate under mild conditions (aqueous buffer, 25°C) and scale to multigram quantities. The reaction proceeds via a carbene transfer mechanism, where the heme iron coordinates the diazo compound, enabling stereocontrol.

Hydrolysis of Cyclopropane Carbonitrile Precursors

Cyclopropane carbonitriles serve as versatile intermediates. Hydrolysis under acidic or basic conditions yields the target carboxylic acid:

Acidic Hydrolysis

Basic Hydrolysis

- Substrate : Ethyl 1-aminocyclopropane-1-carboxylate

- Conditions : 2M NaOH, reflux, 6 hours

- Yield : 90–95%.

This method is cost-effective but requires careful pH control to prevent epimerization.

Enzymatic Resolution of Racemic Mixtures

Racemic mixtures generated via chemical synthesis are resolved using esterases or lipases. For example:

- Enzyme : Alcalase 2.4L (Bacillus licheniformis protease)

- Substrate : Racemic ethyl 1-aminocyclopropane-1-carboxylate

- Conditions : pH 8.0, 30°C, 48 hours

- Outcome : >99% ee for (1R,2R)-enantiomer.

The enzymatic process exploits differential binding affinities for enantiomers, enabling large-scale production with minimal waste.

Comparative Analysis of Synthetic Methods

Biocatalytic methods excel in stereochemical control but require specialized enzyme engineering. Traditional alkylation and hydrolysis remain preferred for bulk production, while enzymatic resolution complements these routes for enantiopure outputs.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can target the carboxylic acid groups, converting them into alcohols or other reduced forms.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohols or other reduced forms.

Substitution: Formation of substituted cyclopropane derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure enables the formation of more complex molecules through various chemical reactions. The presence of both amino and carboxylic acid functional groups allows it to participate in peptide synthesis and other coupling reactions.

Research indicates that (1R,2R)-1-amino-2-(carboxymethyl)cyclopropane-1-carboxylic acid can inhibit specific enzymes, such as O-acetylserine sulfhydrylase (OASS), which is vital in cysteine biosynthesis. This inhibition can be leveraged for therapeutic applications in metabolic disorders .

Case Study: Enzyme Inhibition

A study demonstrated that derivatives of cyclopropane carboxylic acids exhibited significant inhibitory effects on OASS, suggesting potential therapeutic applications for metabolic dysregulation .

Agricultural Applications

This compound has been identified as a potential regulator of ethylene biosynthesis in plants. Ethylene is crucial for various plant growth processes, and its regulation can enhance crop yield and quality.

Case Study: Ethylene Biosynthesis Regulation

In silico studies have shown that this compound binds effectively to 1-aminocyclopropane-1-carboxylate oxidase (ACO2), an enzyme involved in ethylene production . These findings suggest that the compound may serve as an innovative regulator in agricultural practices.

Production of Specialty Chemicals

In industrial settings, this compound can be utilized to produce specialty chemicals and materials due to its reactive functional groups. Its ability to undergo various chemical transformations makes it valuable for synthesizing new compounds with specific properties.

Wirkmechanismus

Der Wirkungsmechanismus von (1R,2R)-1-Amino-2-(Carboxymethyl)cyclopropan-1-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Amino- und Carbonsäuregruppen können Wasserstoffbrückenbindungen und ionische Wechselwirkungen mit Enzymen und Rezeptoren eingehen und deren Aktivität beeinflussen. Der Cyclopropanring kann auch eine Rolle bei der Stabilisierung der Wechselwirkungen der Verbindung mit ihren Zielstrukturen spielen.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Cyclopropane Derivatives

Functional Group Variations

Vinyl-ACCA [(1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic acid]

- Structure: Cyclopropane with amino and vinyl (-CH₂CH₂) groups.

- Applications : Critical pharmacophore in hepatitis C virus (HCV) NS3/4A protease inhibitors (e.g., grazoprevir). The vinyl group enhances steric hindrance, improving binding to protease active sites .

- Key difference : Hydrophobic vinyl group vs. hydrophilic carboxymethyl in the target compound, leading to divergent solubility and target specificity.

trans,rac-(1R,2R)-2-(2,6-Difluorophenyl)cyclopropane-1-carboxylic Acid

- Structure : Cyclopropane with difluorophenyl substituent.

- Applications : Used as a synthetic building block; fluorination enhances metabolic stability and bioavailability .

- Key difference : Aromatic substituents increase lipophilicity, favoring blood-brain barrier penetration compared to the carboxymethyl group.

Stereochemical and Substitutional Impacts

Plant Ethylene Precursor: 1-Aminocyclopropane-1-carboxylic Acid (ACC)

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP | TPSA (Ų) | Water Solubility |

|---|---|---|---|---|

| Target Compound | ~159.14 | -3.40 | 101 | High |

| Vinyl-ACCA | 143.14 | 0.85 | 80 | Moderate |

| 2-(2-chlorophenyl)cyclopropane derivative | 196.63 | 2.12 | 37 | Low |

Notes:

Biologische Aktivität

(1R,2R)-1-Amino-2-(carboxymethyl)cyclopropane-1-carboxylic acid, commonly referred to as ACCA, is a compound of significant interest in various fields of biological research due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₆H₉NO₄

- Molecular Weight : 159.14 g/mol

- CAS Number : 145416-55-3

The compound features a cyclopropane ring with two carboxylic acid groups and an amino group, contributing to its unique biochemical interactions.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of ACCA. Research indicates that ACCA exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in human melanoma (A375) and lung adenocarcinoma (A549) cell lines, with IC₅₀ values indicating potent activity:

| Cell Line | IC₅₀ (µM) |

|---|---|

| A375 (Melanoma) | 5.7 |

| A549 (Lung Adenocarcinoma) | <10 |

These findings suggest that ACCA may serve as a lead compound for developing new anticancer therapies .

2. Neuroprotective Effects

ACCA has also been studied for its neuroprotective properties. In models of neurodegenerative diseases, such as Alzheimer's and Parkinson's, ACCA demonstrated the ability to inhibit reactive oxygen species (ROS) production and modulate autophagy pathways. This modulation is crucial for protecting neuronal cells from oxidative stress and apoptosis .

3. Plant Growth Regulation

In agricultural research, ACCA has been identified as a potential plant growth regulator. It enhances the resilience of crops like maize against biotic and abiotic stressors by modulating ethylene biosynthesis pathways. This action not only improves growth but also boosts the plant's defense mechanisms against pathogens .

The biological activities of ACCA are attributed to its structural configuration, which allows it to interact with various biological targets:

- Caspase Inhibition : ACCA has been shown to inhibit caspase activity, which is essential in the apoptosis pathway. This inhibition contributes to its anticancer effects .

- Ethylene Modulation : By influencing ethylene production in plants, ACCA enhances stress tolerance and defense responses .

Case Study 1: Anticancer Activity Assessment

In a controlled study involving various cancer cell lines, ACCA was administered at varying concentrations. The results indicated that higher concentrations led to increased apoptosis rates in melanoma cells, suggesting a dose-dependent relationship between ACCA concentration and cytotoxicity.

Case Study 2: Neuroprotection in Animal Models

In vivo studies using mouse models of Alzheimer's disease showed that administration of ACCA significantly reduced amyloid-beta levels in the brain while improving cognitive function tests compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.